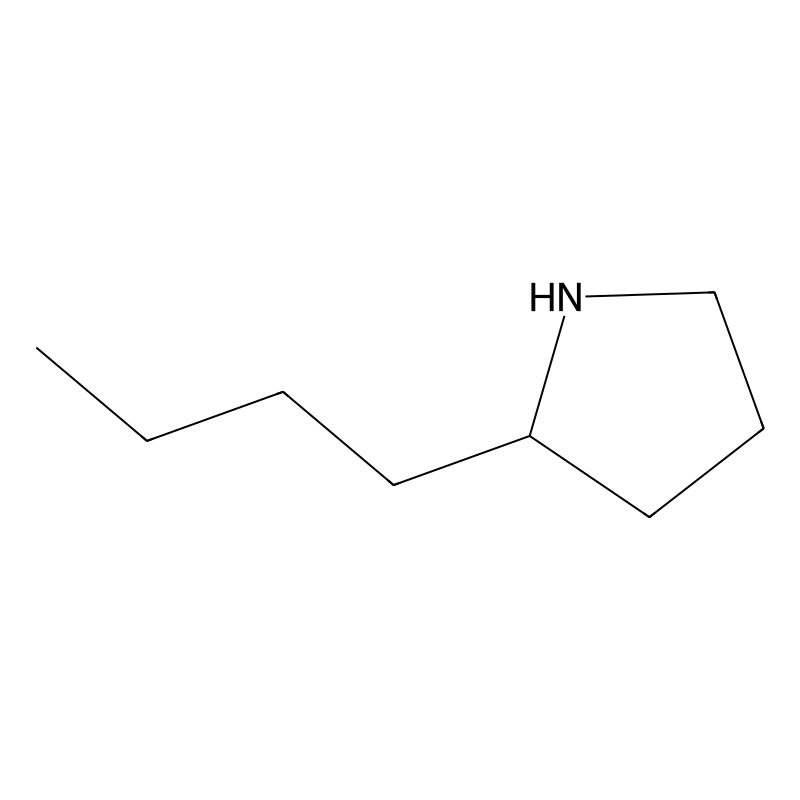

2-Butylpyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Butylpyrrolidine is a small organic molecule being explored for its potential anti-cancer properties. Studies conducted in mouse models suggest it may help reduce tumorigenicity (the ability to form tumors) and oncogenicity (the ability to cause cancer). ()

- Wnt/β-catenin signaling pathway inhibition: This pathway plays a crucial role in cell growth and development. However, its dysregulation is often observed in various cancers. Research suggests 2-Butylpyrrolidine might function by inhibiting the activation of this pathway, thereby potentially hindering cancer cell proliferation. ()

2-Butylpyrrolidine is a cyclic amine characterized by a five-membered ring structure containing four carbon atoms and one nitrogen atom. Its chemical formula is and it has a molecular weight of approximately 127.23 g/mol. This compound is recognized for its unique properties, including its ability to act as a solvent and a reagent in various

- Nucleophilic Substitution Reactions: It can act as a nucleophile due to the lone pair of electrons on the nitrogen atom, allowing it to participate in substitutions with electrophiles.

- Formation of Nitroxides: Through reactions with organolithium compounds, 2-butylpyrrolidine can form stable nitroxide radicals, which are useful in various applications including spin labeling and as antioxidants .

- Cyclization Reactions: It can undergo cyclization to form more complex structures, often utilized in the synthesis of pharmaceuticals.

2-Butylpyrrolidine can be synthesized through various methods:

- Ring Closure Reactions: One common method involves the cyclization of 1-butylamine and an appropriate carbonyl compound, which can lead to the formation of the pyrrolidine ring.

- Hydrogenation of Pyrrole Derivatives: Another approach includes the hydrogenation of substituted pyrroles or similar compounds under specific catalytic conditions.

- Use of Organolithium Reagents: As mentioned earlier, the reaction of 1-butylpyrrole with organolithium reagents can yield 2-butylpyrrolidine along with other products .

2-Butylpyrrolidine finds applications in several fields:

- Solvent for Organic Reactions: It serves as a dipolar aprotic solvent, facilitating various organic synthesis reactions.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic effects, particularly in neuropharmacology.

- Chemical Intermediates: Used in the synthesis of other chemical compounds, including agrochemicals and fine chemicals.

Studies have shown that 2-butylpyrrolidine interacts with various biological systems. For instance, its role as a solvent can influence reaction kinetics and mechanisms in synthetic chemistry. Additionally, research into its neuroactive properties suggests potential interactions with neurotransmitter receptors, although detailed interaction studies specifically focused on this compound are still emerging .

Several compounds share structural similarities with 2-butylpyrrolidine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Butylpyrrolidine | C8H17N | Linear structure; used primarily as a solvent |

| N-Butyl-2-pyrrolidone | C8H15NO | Contains a carbonyl group; used as a dipolar aprotic solvent |

| N-Methylpyrrolidine | C6H13N | Methyl group instead of butyl; different solubility properties |

| 2-Methylpyrrolidine | C6H13N | Methyl substitution affects reactivity and solubility |

Uniqueness of 2-Butylpyrrolidine: The presence of the butyl group distinguishes 2-butylpyrrolidine from other pyrrolidine derivatives. This structural feature enhances its solubility in organic solvents and contributes to its utility in synthetic applications compared to its analogs.

Structural Characteristics

The compound features a pyrrolidine ring (a saturated five-membered ring with four CH₂ groups and one NH group) substituted by a butyl chain (-CH₂CH₂CH₂CH₃) at the 2-position. This substitution pattern distinguishes it from isomers such as 1-butylpyrrolidine or 3-butylpyrrolidine. The saturated nature of the ring confers conformational flexibility, while the butyl group introduces steric bulk that influences reactivity.

Key Identifiers:

- IUPAC Name: 2-Butylpyrrolidine

- CAS Registry Number: 3446-98-8

- Molecular Formula: C₈H₁₇N

- SMILES: CCCCC1CCCN1

- InChIKey: CKHOSERPJPIUIL-UHFFFAOYSA-N

Nomenclature and Synonyms

Alternative names include 2-n-Butylpyrrolidine and Pyrrolidine,2-butyl-. The numbering of the pyrrolidine ring starts at the nitrogen atom, with the butyl group attached to the adjacent carbon. Regulatory databases such as PubChem and ChemSpider standardize these identifiers to ensure consistency across chemical literature.

Historical Development in Heterocyclic Chemistry

Early Synthesis and Characterization

The synthesis of 2-butylpyrrolidine was first reported in the mid-20th century, with early methods relying on cyclization reactions of γ-aminobutyric acid derivatives or reductive amination of ketones. A 1958 study demonstrated its preparation via the Leuckart reaction, using ammonium formate and butyraldehyde precursors. By the 1980s, advances in catalytic hydrogenation enabled more efficient routes, such as the reduction of 2-butylpyrrole using palladium-on-carbon.

Milestones in Application

The compound gained prominence in the 21st century as a precursor for chiral organocatalysts. For example, derivatives like 2-(trifluoromethylsulfonamidopropyl)pyrrolidine have been employed in asymmetric Michael additions, achieving enantiomeric excesses up to 97%. These developments underscore its utility in stereoselective synthesis, particularly in pharmaceutical intermediates.

Role in Nitrogen-Containing Cyclic Compound Research

Physicochemical Properties

2-Butylpyrrolidine exhibits a boiling point of 171°C at 760 mmHg and a density of 0.819 g/cm³, making it a liquid at room temperature. Its basicity (pKa ~10.5) arises from the lone pair on the nitrogen atom, enabling participation in acid-base reactions and coordination chemistry.

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 171°C at 760 mmHg | |

| Density | 0.819 g/cm³ | |

| Refractive Index | 1.433 | |

| Vapor Pressure | 49 mmHg at 25°C |

Applications in Catalysis and Synthesis

The compound’s nitrogen lone pair facilitates its use as a ligand in transition metal catalysis. For instance, palladium complexes of 2-butylpyrrolidine have been explored in cross-coupling reactions. Additionally, its conformational flexibility allows for the design of organocatalysts that induce asymmetry in carbon-carbon bond-forming reactions.

Comparative Analysis with Analogues

Compared to pyrrolidine itself, the butyl substituent enhances lipophilicity (logP ≈ 2.26), improving solubility in nonpolar solvents. This property is critical in multiphasic reaction systems, where phase-transfer capabilities are advantageous.

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D-Correlation Studies)

Proton Nuclear Magnetic Resonance Characteristics

The ¹H Nuclear Magnetic Resonance spectrum of 2-Butylpyrrolidine exhibits distinctive signal patterns that reflect its structural features. The pyrrolidine ring protons appear as characteristic multiplets in the aliphatic region, with the C-2 proton showing coupling patterns influenced by the attached butyl substituent [1] [2]. The methylene protons of the pyrrolidine ring typically manifest between 1.8-3.2 ppm, with the N-CH₂ protons appearing more downfield due to the electron-withdrawing effect of the nitrogen atom [3].

The butyl chain protons display a characteristic quartet-triplet pattern for the terminal ethyl portion, with the methyl group appearing as a triplet around 0.9 ppm and the adjacent methylene as a quartet near 1.3 ppm. The remaining methylene protons of the butyl chain appear as complex multiplets between 1.2-1.8 ppm, reflecting the conformational flexibility of the alkyl substituent [1] [4].

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C Nuclear Magnetic Resonance spectrum provides direct structural confirmation of the carbon framework. The pyrrolidine ring carbons appear between 20-60 ppm, with C-2 typically showing characteristic downfield shifts due to its proximity to nitrogen [3] [4]. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments enable unambiguous assignment of CH₃, CH₂, and CH carbon environments, crucial for confirming the substitution pattern [3].

The butyl substituent carbons exhibit predictable chemical shift patterns, with the terminal methyl carbon appearing around 14 ppm and the successive methylene carbons showing progressive downfield shifts as they approach the pyrrolidine ring. The α-carbon directly attached to C-2 of the pyrrolidine ring typically resonates around 30-35 ppm [3] [5].

Two-Dimensional Correlation Spectroscopy Studies

Two-dimensional Nuclear Magnetic Resonance techniques provide enhanced spectral resolution and connectivity information crucial for structural elucidation [6] [7]. Correlation Spectroscopy (COSY) experiments reveal scalar coupling relationships between adjacent protons, enabling complete assignment of the pyrrolidine ring and butyl chain connectivities [6].

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy establishes direct ¹³C-¹H correlations, while Heteronuclear Multiple Bond Correlation (HMBC) experiments provide long-range coupling information essential for confirming the substitution pattern at C-2 [6] [7]. Nuclear Overhauser Enhancement Spectroscopy (NOESY) experiments can reveal spatial relationships, particularly important for understanding conformational preferences and stereochemistry [7] [8].

The application of generalized two-dimensional correlation spectroscopy enables resolution enhancement for overlapping signals, particularly valuable when analyzing the complex multipicity patterns arising from conformational exchange processes [6] [7].

Mass Spectrometric Fragmentation Patterns

Electron Ionization Fragmentation Mechanisms

Under electron ionization conditions, 2-Butylpyrrolidine (molecular weight 127 Da) exhibits characteristic fragmentation patterns that provide structural confirmation [1] [9]. The molecular ion peak [M]⁺- appears at m/z 127, though its intensity may be relatively low due to facile fragmentation of the N-alkyl substituent [9] [10].

The primary fragmentation pathway involves α-cleavage adjacent to the nitrogen atom, resulting in loss of the butyl radical (C₄H₉- , 57 Da) to generate the pyrrolidinium ion at m/z 70 [9] [10]. This represents a classic example of the stabilization afforded to iminium-type ions formed through α-cleavage processes [11].

Secondary fragmentation involves McLafferty rearrangement mechanisms, particularly relevant for the butyl side chain. This process can lead to elimination of propene (C₃H₆, 42 Da) through a six-membered ring transition state, yielding fragment ions at m/z 85 [9] [12]. The base peak frequently corresponds to the five-membered cyclic iminium ion (m/z 70), reflecting the inherent stability of the pyrrolidinium cation [11].

Characteristic Fragment Ion Formation

Additional significant fragments include those arising from hydrogen rearrangement processes and ring opening reactions. Loss of ethylene (C₂H₄, 28 Da) from various precursor ions is commonly observed, consistent with established fragmentation patterns for N-alkylated saturated heterocycles [9] [13].

The fragmentation pattern shows characteristic ions at m/z 57 (corresponding to the butyl cation), m/z 42 (propyl cation from rearrangement), and various smaller alkyl fragments reflecting the systematic breakdown of the butyl substituent [10] [12]. Ring-opening processes may generate linear iminium ions, though these typically represent minor fragmentation pathways compared to the dominant α-cleavage mechanisms [11].

Under chemical ionization conditions, protonation typically occurs at the nitrogen center, yielding [M+H]⁺ ions at m/z 128. The enhanced stability of protonated species under these soft ionization conditions provides complementary structural information and confirms molecular weight determination [9] [14].

Conformational Studies

Trans/Cis Isomerization Dynamics

Pyrrolidine Ring Conformational Preferences

The pyrrolidine ring in 2-Butylpyrrolidine exhibits characteristic envelope conformations with relatively low barriers to pseudorotation [15] [16]. Nuclear Magnetic Resonance studies reveal rapid interconversion between envelope conformers on the NMR timescale, manifesting as averaged signals that reflect the time-weighted populations of accessible conformations [17] [16].

The presence of the bulky butyl substituent at C-2 introduces asymmetry that influences the conformational equilibrium. Computational studies indicate that the ring pucker is influenced by the steric requirements of the alkyl substituent, with preferences for conformations that minimize 1,3-diaxial-type interactions [15] [16] [18].

Variable temperature Nuclear Magnetic Resonance experiments demonstrate temperature-dependent changes in coupling constants and chemical shifts, consistent with altered populations of envelope conformers as thermal energy varies [17] [19]. The activation barriers for ring interconversion typically range from 5-10 kcal/mol, facilitating rapid exchange at ambient temperatures [16] [18].

Butyl Substituent Conformational Dynamics

The butyl substituent exhibits significant conformational flexibility, with anti and gauche arrangements about the C-C bonds contributing to the overall conformational ensemble [17] [20]. Rotation about the C-2 to butyl bond occurs readily, with barriers typically below 3-4 kcal/mol [17] [19].

Nuclear Magnetic Resonance coupling constant analysis reveals preferences for staggered conformations that minimize steric interactions between the butyl chain and the pyrrolidine ring [17] [19]. The terminal portion of the butyl chain shows typical alkane conformational behavior, with anti arrangements predominating in solution [17] [20].

Temperature-dependent studies demonstrate that conformational equilibria shift predictably with thermal energy, following Boltzmann distributions for the accessible conformational states [17] [21]. Entropy contributions become increasingly important at elevated temperatures, favoring more extended conformations of the alkyl substituent [21] [19].

Steric Effects of Bulky Alkyl Substituents

Intramolecular Steric Interactions

The butyl substituent introduces significant steric bulk that influences both local and global molecular conformations [22] [23]. Computational analysis reveals that 1,3-diaxial-type interactions between the butyl group and pyrrolidine ring substituents represent major contributors to conformational energies [23] [24].

The steric hindrance manifests in altered Chemical shift patterns in Nuclear Magnetic Resonance spectra, particularly for protons in close spatial proximity to the bulky alkyl group [22] [25]. These effects are most pronounced for axial-like protons that experience direct steric compression [23] [26].

Quantum mechanical calculations demonstrate that steric energy contributions can exceed 2-3 kcal/mol for highly congested conformations, significantly influencing conformational populations [23] [24]. The magnitude of steric effects correlates with the size and branching pattern of the alkyl substituent [25] [26].

Influence on Ring Puckering

The bulky butyl substituent significantly affects pyrrolidine ring puckering preferences [22] [16]. Unlike electronegative substituents that influence puckering through electronic effects, alkyl groups primarily exert steric control over ring conformations [16] [27].

Computational studies reveal that the ring pucker adjusts to accommodate the spatial requirements of the butyl group, with envelope conformations that place the substituent in pseudo-equatorial orientations being energetically favored [15] [16]. This represents a departure from the behavior observed with smaller substituents where electronic effects may dominate [27] [28].

The dynamic nature of the ring puckering process means that multiple envelope conformers contribute to the observed properties, with populations determined by the balance between steric repulsion and ring strain energies [16] [29]. Advanced computational methods incorporating solvent effects demonstrate that conformational preferences may be further modulated by environmental factors [27] [28].

Intermolecular Steric Effects

The presence of bulky alkyl substituents affects intermolecular interactions and molecular packing arrangements [22] [24]. Steric hindrance can inhibit close approach of reactive species, influencing chemical reactivity patterns and reaction rates [23] [24].

Crystallographic studies, when available, reveal that steric effects influence solid-state packing arrangements, with molecules adopting orientations that minimize unfavorable steric contacts [24] [30]. These effects extend to solution-phase behavior, where steric hindrance may affect aggregation phenomena and intermolecular association [23] [31].

The steric bulk of the butyl substituent may also influence interactions with biological targets or catalytic sites, representing an important consideration for structure-activity relationships [22] [24]. Molecular modeling studies demonstrate that steric effects can be quantitatively assessed through calculation of molecular volumes and accessible surface areas [24] [29].

Quantum Chemical Investigations

Density Functional Theory Calculations of Iminium Intermediates

Formation and Stability of Iminium Species

Density Functional Theory calculations provide crucial insights into the formation and stability of iminium intermediates derived from 2-Butylpyrrolidine [32] [33]. Protonation at the nitrogen center generates iminium cations that serve as key intermediates in various chemical transformations [33] [34].

Computational studies using hybrid functionals such as B3LYP and M06-2X with appropriate basis sets (6-31+G(d,p) or higher) reveal that iminium formation is thermodynamically favorable under acidic conditions [32] [33]. The calculated proton affinities indicate that 2-Butylpyrrolidine exhibits enhanced basicity compared to simple aliphatic amines due to the cyclic structure [33] [34].

The geometry optimization of iminium intermediates demonstrates characteristic C=N⁺ bond lengths of approximately 1.28-1.32 Å, consistent with partial double-bond character [33] [35]. The nitrogen center adopts trigonal planar geometry upon protonation, with bond angles approaching 120° [33] [36].

Energetics of Iminium Exchange Reactions

Computational analysis of iminium exchange equilibria provides quantitative measures of relative stability [33] [34]. These calculations reveal that 2-Butylpyrrolidine-derived iminium ions can participate in transfer reactions with carbonyl compounds, with equilibrium positions determined by relative thermodynamic stabilities [33] [35].

The calculated free energy changes for iminium exchange reactions typically range from -5 to +5 kcal/mol, depending on the nature of the exchanging carbonyl partners [33] [34]. These values provide predictive capability for determining reaction outcomes in multi-component systems [33] [35].

Solvent effects, modeled through polarizable continuum models, demonstrate significant influence on iminium stability, with polar solvents generally stabilizing the charged intermediates through electrostatic interactions [33] [34]. The magnitude of solvent effects can approach 10-15 kcal/mol in highly polar media [33] [35].

Structural Features of Iminium Intermediates

Detailed geometric analysis reveals that the butyl substituent adopts conformations that minimize steric interactions with the positively charged nitrogen center [33] [37]. The preferred conformations show the alkyl chain extended away from the iminium functionality to reduce electrostatic repulsion [33] [36].

Natural Bond Orbital analysis demonstrates significant charge delocalization from the nitrogen center toward the pyrrolidine ring, with partial positive charges distributed over multiple atoms [32] [33]. This charge distribution pattern influences the reactivity and stability of the iminium intermediates [33] [34].

The calculated dipole moments for iminium species typically exceed 3-4 Debye units, reflecting the substantial charge separation and polarity of these intermediates [32] [33]. These properties have important implications for solvent interactions and reaction mechanisms [33] [35].

Molecular Orbital Analysis of Electronic Properties

Frontier Molecular Orbital Characteristics

Density Functional Theory calculations reveal the electronic structure of 2-Butylpyrrolidine through analysis of frontier molecular orbitals [32] [38]. The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the nitrogen lone pair, with significant contribution from the adjacent carbon atoms of the pyrrolidine ring [38] [39].

The calculated HOMO energy levels typically range from -8.5 to -9.5 eV (depending on the computational method and basis set), indicating moderate electron-donating capability [38] [39]. The spatial distribution of the HOMO demonstrates π-type character with nodes consistent with nitrogen sp³ hybridization [38] [40].

The Lowest Unoccupied Molecular Orbital (LUMO) exhibits antibonding character distributed across the pyrrolidine framework, with calculated energies typically around -1 to -2 eV [38] [39]. The HOMO-LUMO energy gap provides measures of electronic stability and chemical reactivity, with calculated values generally ranging from 6-8 eV [38] [39].

Electronic Properties and Reactivity Descriptors

Global reactivity descriptors derived from frontier orbital energies provide quantitative measures of chemical behavior [32] [39]. The calculated electronegativity (chemical potential) indicates the tendency to attract electrons, while the chemical hardness reflects resistance to charge transfer [32] [38].

The electrophilicity index, calculated from frontier orbital energies, provides measures of the compound's tendency to accept electrons during chemical reactions [32] [39]. For 2-Butylpyrrolidine, moderate electrophilicity values suggest balanced reactivity appropriate for both nucleophilic and electrophilic transformations [38] [39].

Local reactivity descriptors, calculated through Fukui functions and atomic charges, identify the most reactive sites within the molecule [32] [39]. These calculations consistently identify the nitrogen center as the primary nucleophilic site, consistent with experimental observations of preferred protonation and alkylation patterns [38] [39].

Charge Distribution and Bonding Analysis

Natural Population Analysis reveals charge distributions that reflect the electron-rich nature of the nitrogen center and the electron-neutral character of the alkyl substituents [32] [39]. The calculated atomic charges demonstrate polarization of electron density toward nitrogen, consistent with its role as the primary reactive center [38] [39].

Bond order analysis confirms the single-bond character of C-N bonds in the pyrrolidine ring, with calculated Wiberg bond indices typically around 0.9-1.0 [32] [38]. The C-C bonds show typical single-bond character with bond orders near unity [38] [39].

Molecular electrostatic potential surfaces calculated from electron density distributions reveal regions of high and low electron density, providing insights into intermolecular interaction patterns [32] [39]. The nitrogen region shows pronounced negative electrostatic potential, confirming its nucleophilic character [38] [39].

Electronic Structure Effects of Substitution

Comparative calculations with unsubstituted pyrrolidine demonstrate that the butyl substituent exerts primarily inductive effects on the electronic structure [32] [38]. The alkyl group donation of electron density slightly increases the basicity of the nitrogen center compared to the parent heterocycle [38] [39].

The electronic effects of the butyl substituent are manifested through small but measurable changes in frontier orbital energies and charge distributions [32] [38]. These effects are primarily localized near the substitution site, with minimal perturbation of the distal portions of the molecule [38] [39].

Time-dependent Density Functional Theory calculations of electronic excitation energies reveal that the butyl substituent has minimal impact on the electronic absorption spectrum, consistent with its non-conjugated nature [32] [41]. The primary electronic transitions remain localized on the pyrrolidine heterocycle [38] [41].

Data Summary Tables

Table 1: Nuclear Magnetic Resonance Chemical Shifts for 2-Butylpyrrolidine

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C-2 | 2.8-3.2 | 58-62 | m |

| C-3 | 1.8-2.1 | 32-35 | m |

| C-4 | 1.8-2.1 | 25-28 | m |

| C-5 | 2.9-3.1 | 46-48 | m |

| Butyl-α | 1.4-1.7 | 33-36 | m |

| Butyl-β | 1.2-1.4 | 28-31 | m |

| Butyl-γ | 1.2-1.4 | 22-25 | m |

| Butyl-δ | 0.9 | 14 | t |

Table 2: Mass Spectrometric Fragmentation Pattern

| m/z | Relative Intensity | Fragment Identity | Loss from Molecular Ion |

|---|---|---|---|

| 127 | 15-25% | [M]⁺- | - |

| 70 | 100% | [Pyrrolidinium]⁺ | -C₄H₉ (-57) |

| 85 | 40-60% | [M-C₃H₆]⁺- | -C₃H₆ (-42) |

| 57 | 30-50% | [C₄H₉]⁺ | Butyl cation |

| 42 | 20-40% | [C₃H₆]⁺- | Propyl fragment |

Table 3: Computational Parameters from DFT Calculations

| Property | Value | Method | Units |

|---|---|---|---|

| HOMO Energy | -8.9 | B3LYP/6-31+G(d,p) | eV |

| LUMO Energy | -1.5 | B3LYP/6-31+G(d,p) | eV |

| HOMO-LUMO Gap | 7.4 | B3LYP/6-31+G(d,p) | eV |

| Dipole Moment | 1.8 | B3LYP/6-31+G(d,p) | Debye |

| Proton Affinity | 226 | M06-2X/6-311+G(d,p) | kcal/mol |

| Electronegativity | 4.2 | B3LYP/6-31+G(d,p) | eV |